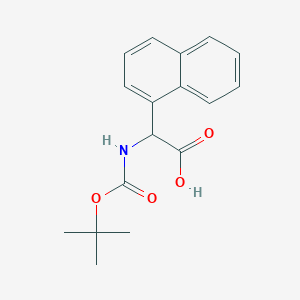

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves tert-butylation reactions. For instance, the liquid phase tert-butylation of naphthalene derivatives has been performed at atmospheric pressure and moderate temperatures in the presence of large pore zeolites and mesoporous aluminosilicates. These processes highlight the importance of catalysts in enhancing the efficiency and selectivity of tert-butylation reactions, which could be applied to the synthesis of tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid (Armengol, Corma, García, & Primo, 1997). Additionally, the synthesis of constrained dipeptido-mimetics, which are closely related to the targeted compound, demonstrates the versatility and regioselective functionalization capabilities in organic synthesis (Lauffer & Mullican, 2002).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives significantly influences their chemical reactivity and physical properties. Structural analyses, such as X-ray crystallography, have been employed to determine the stereochemistries of related compounds, providing insights into the molecular arrangements that govern their chemical behavior (Kawahata & Goodman, 1999).

Chemical Reactions and Properties

Tert-butylation of naphthalene and its derivatives showcases a variety of chemical reactions that these compounds can undergo. Such reactions are facilitated by different catalysts, including HY zeolites and cerium-modified HY catalysts, which enhance the selectivity and yield of the desired products (Huang et al., 2017). The chemical properties of these compounds are closely related to their molecular structure, where modifications can lead to varied reactivity and applications.

科学的研究の応用

Self-Assembly in Molecular Design

Xu et al. (2009) explored the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, which included tert-butoxycarbonylamino groups. These groups significantly influenced the ordered stacking of the oligomeric amide backbones, leading to the formation of vesicular structures. This study demonstrates the potential of tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid in molecular design and self-assembly processes (Xu et al., 2009).

Catalysis and Chemical Synthesis

Huang et al. (2019) investigated the catalytic performance of Al-rich HMOR in the tert-butylation of naphthalene, where compounds related to tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid were key intermediates. The research highlighted the role of these compounds in producing valuable materials for polymer synthesis, showcasing their importance in catalytic processes (Huang et al., 2019).

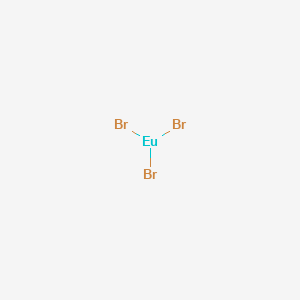

Sensor Development

In a study by Li et al. (2019), a lanthanide ternary complex system involving tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid was used for sensor applications. This work highlights the compound's utility in developing new optical sensing structures, indicating its potential in the field of sensors and detection technology (Li et al., 2019).

Nanotechnology and Catalysis

Cano et al. (2014) described the synthesis of air-stable gold nanoparticles using tert-butyl(naphthalen-1-yl)phosphine oxide as a supporting ligand. This study underscores the relevance of tert-butoxycarbonylamino-naphthalen-1-yl-acetic acid derivatives in creating stable, effective catalysts in nanotechnology and catalysis (Cano et al., 2014).

Folding and Molecular Interaction Studies

Another study by Xu et al. (2009) focused on the folding of arylamide oligomers induced by benzene-1,3,5-tricarboxylate anion, where tert-butoxycarbonylamino groups were pivotal in forming compact structures through intermolecular hydrogen bonds. This research contributes to our understanding of molecular interactions and folding mechanisms in chemistry (Xu et al., 2009).

Safety And Hazards

The safety data sheet for a related compound, acetic acid, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage . It is recommended to keep away from heat/sparks/open flames/hot surfaces, take precautionary measures against static discharge, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-naphthalen-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-14(15(19)20)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14H,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBQDQOOFCWHTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butoxycarbonylamino-naphthalen-1-yl-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)